molecular formula C15H11F3N2 B13679721 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13679721
M. Wt: 276.26 g/mol
InChI Key: GHEAOTWFLWIBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic chemical building block based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant pharmacological potential . This compound features a p-tolyl group at the 2-position and a metabolically stable trifluoromethyl group at the 7-position, modifications designed to enhance its interaction with biological targets and improve its drug-like properties. The imidazo[1,2-a]pyridine core is a key structural component in several marketed drugs and bioactive molecules, particularly those targeting the central nervous system (CNS), such as the sedative-hypnotic Zolpidem . Recent research highlights the strong potential of this scaffold in developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic pathway and important targets for improving cognitive functions in Alzheimer's disease research . In such inhibitors, the aromatic p-tolyl ring is instrumental for targeting the peripheral anionic site (PAS) of the enzymes, while the nitrogen-rich core can interact with the catalytic anionic site . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to fine-tune properties like lipophilicity, metabolic stability, and bioavailability. This compound is intended for research and development applications only, including use as a key intermediate in the synthesis of potential pharmacologically active molecules, for in vitro biological screening, and for mechanistic studies in medicinal chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

2-(4-methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2/c1-10-2-4-11(5-3-10)13-9-20-7-6-12(15(16,17)18)8-14(20)19-13/h2-9H,1H3

InChI Key

GHEAOTWFLWIBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Ultrasound-Assisted Synthesis from 2-Aminopyridine and 2-Bromoacetophenone Derivatives

A highly efficient and environmentally benign method for synthesizing imidazo[1,2-a]pyridines, including derivatives such as 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine, involves the ultrasound-assisted cyclization of 2-aminopyridine with substituted 2-bromoacetophenones. This method was extensively studied by Vieira et al. (2019), demonstrating rapid reaction times (as short as 15 minutes) and high yields under mild conditions using PEG-400 as a green solvent.

Key Reaction Conditions and Optimization
Entry Base (equiv) Solvent Yield (%) Notes
1 Sodium bicarbonate (1.5) PEG-400 94 Ultrasonic irradiation, 15 min
2 Potassium carbonate (1.5) PEG-400 92 Similar to entry 1
3 Potassium carbonate (1) PEG-400 81 Slightly lower yield
4 Triethylamine (1) PEG-400 22 Poor yield
5 No base PEG-400 39 Low yield

Table 1. Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis under ultrasound irradiation.

The optimal conditions involve the use of potassium carbonate (1.5 equivalents) in PEG-400 solvent with ultrasonic irradiation at 60% amplitude and 20 kHz frequency for 15 minutes, yielding up to 94% of the desired product.

Substrate Scope and Influence of Substituents

The method tolerates a wide range of 2-bromoacetophenone derivatives, including those bearing electron-donating and electron-withdrawing groups on the aromatic ring. Electron-rich substrates tend to react faster and give slightly higher yields compared to electron-poor substrates. The trifluoromethyl substituent at the 7-position of the imidazo[1,2-a]pyridine ring can be introduced via the corresponding 2-bromo-4-(trifluoromethyl)acetophenone derivative.

Entry 2-Bromoacetophenone Derivative Substituent Yield (%) Reaction Time (min)
1 2-Bromo-4-(trifluoromethyl)acetophenone CF3 at para position 90-94 15
2 2-Bromo-4-methylacetophenone (p-Tolyl) CH3 at para position 92 15

Table 2. Representative yields for imidazo[1,2-a]pyridines with trifluoromethyl and p-tolyl substituents.

This confirms that the ultrasound-assisted method efficiently produces 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine analogs with excellent yields and short reaction times.

Sequential One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines

The ultrasound-assisted protocol has been extended to a one-pot sequential synthesis involving initial formation of the imidazo[1,2-a]pyridine core followed by functionalization, such as selenylation, using diorganyl diselenides and copper(II) sulfate/potassium iodide catalysis. Although this is more relevant for derivatives bearing organoselenium substituents, it demonstrates the versatility of the synthetic platform for further functionalization of the imidazo[1,2-a]pyridine scaffold.

Summary of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages
Ultrasound-Assisted Cyclization 2-Aminopyridine + 2-Bromoacetophenone derivatives K2CO3 (1.5 equiv.), PEG-400, ultrasound, 15 min Up to 94 Rapid, environmentally benign, high yield
One-Pot Functionalization Extension Preformed imidazo[1,2-a]pyridine + diorganyl diselenides CuSO4/KI, ultrasound, 1-2 h 54-95 Versatile, allows further functionalization
Ritter-Type Reaction (Related scaffold) Benzylic alcohols, amines Bi(OTf)3, p-TsOH·H2O, mild conditions Moderate to excellent Broad substrate scope, catalytic

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

Scientific Research Applications

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by a fused bicyclic structure incorporating imidazole and pyridine rings. The compound features a p-tolyl group (a para-methylphenyl group) and a trifluoromethyl group at the 7-position, which influences its chemical properties and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it of interest in medicinal chemistry. Imidazo[1,2-a]pyridine derivatives have demonstrated significant biological activities, particularly in anticancer and antimicrobial applications.

Potential Applications
Due to its unique structure and biological activity, 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has potential applications in various fields:

  • Medicinal Chemistry The trifluoromethyl substituent sets 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine apart from its analogs. This feature enhances lipophilicity and potentially alters metabolic pathways compared to other derivatives, leading to unique therapeutic profiles.
  • Interaction Studies Interaction studies involving 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine focus on its binding affinity to various biological targets. Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance mechanisms. Such studies are critical for understanding its mode of action and optimizing its efficacy as a therapeutic agent.

Table of Imidazo[1,2-a]pyridine Derivatives

Compound NameStructural FeaturesUnique Properties
4-Methylimidazo[1,2-a]pyridineMethyl group at position 4Known for mutagenic properties
7-Fluoroimidazo[1,2-a]pyridineFluoro group at position 7Exhibits enhanced binding affinity in drug targets
6-Methoxy-3-p-tolylimidazo[1,2-a]pyridineMethoxy group at position 6Shows promising anticancer activity

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a covalent inhibitor by binding to target proteins and disrupting their function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles and Molecular Weights
Compound Name Position 2 Position 3 Position 7 Molecular Weight (g/mol) Source
Target: 2-(p-Tolyl)-7-(CF₃)-imidazo[1,2-a]pyridine p-Tolyl - CF₃ ~315 (estimated) -
7-(4-Methoxyphenyl)-3-(p-tolyl) analog (28) - p-Tolyl 4-Methoxyphenyl 315
7-(Thiophen-2-yl)-3-(p-tolyl) analog (16) - p-Tolyl Thiophen-2-yl 291
7-Phenyl-3-(p-tolyl) analog (24) - p-Tolyl Phenyl 310
6-Methyl-2-(p-tolyl) analog () p-Tolyl - - Not reported
8-Fluoro-7-(CF₃) analog () 4-Fluoro-3-triazolyl - CF₃ Not reported

Key Observations :

  • Positional Effects : The target compound’s p-tolyl group at position 2 distinguishes it from analogs with substituents at position 3 (e.g., compounds 28, 16, 24). Position 3 substituents may sterically hinder interactions with target proteins .
  • Electron-Withdrawing vs.
  • Fluorine Substitution : The 8-fluoro-7-CF₃ analog () introduces additional electronic modulation, which may improve bioavailability or target affinity .
Anti-Inflammatory Activity
  • The target compound’s structural relative, N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide , demonstrated high anti-inflammatory activity, surpassing aspirin in preclinical models . This suggests that the p-tolyl-CF₃ combination optimizes hydrophobic and electronic interactions with inflammatory targets.
Kinase Inhibition
  • In FLT3 kinase inhibition assays (), analogs with 4-methoxyphenyl (compound 28) or 4-fluorophenyl (compound 29) groups at position 7 showed moderate activity (IC₅₀ values in the µM range). The target’s CF₃ group may enhance binding to hydrophobic kinase pockets, though specific data are pending .
Antimicrobial Activity
  • Imidazo[1,2-a]pyridines with nitrogen substitutions in the bicyclic core (e.g., imidazo[1,2-c]pyrimidines) exhibited higher MIC values (1–9 µM) compared to non-nitrogenated analogs, underscoring the importance of the unmodified imidazo[1,2-a]pyridine scaffold for potency .

Physicochemical and Spectroscopic Properties

  • Fluorescence : Electron-withdrawing groups like CF₃ (target) may reduce fluorescence intensity compared to electron-donating substituents (e.g., methoxy), as seen in other imidazo[1,2-a]pyridines .

Biological Activity

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure that incorporates imidazole and pyridine rings, with a p-tolyl group and a trifluoromethyl group at the 7-position. These structural features enhance its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be attributed to the electrophilic nature of the imidazole ring combined with the aromatic character of the pyridine component. Preliminary studies indicate that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research has shown that 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine possesses notable anticancer properties. In vitro studies reveal its potential effectiveness against various cancer cell lines. For instance, molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression, enhancing its therapeutic profile.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (TNBC)13Cell cycle arrest in G0/G1 phase
MCF-7 (Breast)Not testedN/A
A549 (Lung)Not testedN/A

The most promising findings were observed in triple-negative breast cancer (TNBC) cell lines, where the compound inhibited cell proliferation significantly without affecting non-tumorigenic cells. This selectivity indicates a potential for developing targeted therapies.

Antimicrobial Activity

In addition to its anticancer properties, 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has shown antimicrobial activity against various pathogens. The trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy.

Table 2: Summary of Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL
Candida albicans30 μg/mL

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine. For instance, a recent study highlighted its effectiveness in inhibiting the growth of TNBC cells by inducing cell cycle arrest without triggering apoptosis. This suggests that the mechanism of action may involve pathways distinct from traditional chemotherapeutics.

Molecular Interaction Studies

Molecular docking studies indicate that 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine may bind effectively to targets involved in cancer metabolism and resistance mechanisms. The presence of the trifluoromethyl group not only enhances lipophilicity but also potentially alters metabolic pathways compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine and related derivatives?

  • Methodological Answer : The synthesis typically involves copper-catalyzed coupling reactions or multicomponent strategies. For example, copper(I)-catalyzed direct arylation at the C-3 position using aryl halides (e.g., aryl iodides/bromides) enables efficient functionalization of the imidazo[1,2-a]pyridine core . Additionally, multicomponent reactions with 2-aminopyridines, aldehydes, and alkynes under Cu catalysis have been reported for similar scaffolds . Key steps include optimizing reaction conditions (e.g., ligand-free systems, temperature) to improve yields, which range from 17% to 56% depending on substituents .

Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Electron Spray Ionization Mass Spectrometry (ESIMS) validates molecular weights, with [M+H]+ peaks observed at m/z values consistent with calculated masses (e.g., m/z 315–340 for analogs in ). High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy are supplementary tools for unambiguous structural elucidation .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : These compounds exhibit diverse pharmacological profiles, including COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted analogs ), anticancer activity (via FLT3 kinase inhibition ), and anti-inflammatory properties . In vitro assays, such as FLT3 biochemical inhibition using microfluidic separation, are standard for evaluating kinase activity . Structure-activity relationship (SAR) studies emphasize the importance of substituents at C-3 and C-7 positions for target selectivity .

Advanced Research Questions

Q. How can synthetic yields of 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine be optimized?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Copper(I) catalysts (e.g., CuI) with aryl halides improve cross-coupling efficiency .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 110°C enhance reaction rates .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves closely related byproducts .
    Documented yields for analogs range from 17% (electron-withdrawing groups) to 56% (electron-donating groups) .

Q. What role do the p-Tolyl and trifluoromethyl groups play in the biological activity of this compound?

  • Methodological Answer :

  • p-Tolyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
  • Trifluoromethyl Group : Improves metabolic stability and binding affinity via electrostatic interactions (e.g., in FLT3 inhibition assays ).
    Computational docking studies (e.g., molecular dynamics simulations) can further validate these interactions .

Q. How can researchers address contradictions in reported biological data (e.g., antimicrobial activity)?

  • Methodological Answer : Discrepancies may arise from assay conditions or substituent effects. For example:

  • Assay Variability : Standardize protocols (e.g., MIC values, bacterial strains) to ensure reproducibility.
  • Substituent Effects : While some studies report antimicrobial activity , others found no antibacterial effects for thioalkyl-substituted derivatives . Systematic SAR studies comparing substituent electronic and steric profiles are recommended .

Q. What advanced functionalization strategies enable diversification of the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

  • Radical Reactions : Transition metal-catalyzed selenylation or sulfenylation introduces heteroatoms at C-3/C-2 positions .
  • Photocatalysis : Enables C-H bond activation for late-stage diversification under mild conditions .
  • Direct Arylation : Copper(I)-catalyzed coupling with aryl triflates/bromides allows regioselective C-3 modification .

Q. How can computational methods aid in designing imidazo[1,2-a]pyridine derivatives with improved ligand efficiency?

  • Methodological Answer :

  • Ligand Efficiency Metrics : Calculate ligand efficiency (LE) and lipophilic ligand efficiency (LLE) to prioritize compounds with high potency and low molecular weight .
  • Docking Studies : Use programs like AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., FLT3 or COX-2) .
  • QSAR Models : Develop quantitative models correlating substituent properties (e.g., Hammett σ values) with bioactivity .

Data Contradiction Analysis

Q. Why do some imidazo[1,2-a]pyridine derivatives show anti-inflammatory activity while others do not?

  • Methodological Answer : Anti-inflammatory activity depends on substituent-driven modulation of NF-κB or cytokine pathways. For instance, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit potent in vivo anti-inflammatory effects , whereas unsubstituted analogs may lack this activity. Profiling cytokine levels (e.g., IL-6, TNF-α) in murine models can clarify these differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.